molecular formula C16H14N4O B1192065 N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

Cat. No. B1192065
M. Wt: 278.32
InChI Key: XZZXCJCUEVWEJO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABNM-13 is an inhibitor of ribonucleotide reductase (RNR).

Scientific Research Applications

Chemosensor Applications

N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide and its derivatives have been extensively studied as chemosensors. These compounds are known for their ability to detect certain ions and anions. For example, a study by Tolpygin et al. (2017) found that related compounds exhibited chemosensor activity for lanthanide cations and various anions including fluoride, cyanide, and acetate (Tolpygin et al., 2017). Similarly, Udhayakumari et al. (2015) developed a dual chemosensor that selectively binds with Cu2+ and Hg2+ ions in aqueous media and demonstrates selective recognition towards F− ion and picric acid in organic medium (Udhayakumari et al., 2015).

Biological Applications

In the biological field, these compounds have been explored for their potential in cellular delivery systems. Wang et al. (2003) investigated several N(1)-substituted polyamines containing anthracene derivatives for their biological activities in various cell lines. They found that the size of the N(1)-arylmethyl substituent significantly affected cytotoxicity in certain cell lines (Wang et al., 2003). Another study by Gardner et al. (2004) explored the effects of N(1)-substituents, including anthracen-9-ylmethyl, on the selective delivery of polyamine conjugates into cells with active polyamine transporters (Gardner et al., 2004).

Fluorescent Properties and Imaging Applications

The fluorescent properties of these compounds have been utilized in imaging applications. Jabłoński et al. (2019) synthesized anthracene-thymine derivatives with strong fluorescence, which were used for imaging in living HeLa cells (Jabłoński et al., 2019). Additionally, Mathew et al. (2019) reported on the nonlinear optical properties of novel chalcone derivatives containing anthracene, highlighting their potential in optical applications (Mathew et al., 2019).

Antiproliferative and Antibacterial Activities

Compounds containing anthracen-9-ylmethylideneamino groups have also shown potential in pharmacological applications. Nickel et al. (2010) synthesized derivatives that displayed strong antiproliferative activity against tumor cell lines and inhibited tubulin polymerization (Nickel et al., 2010). Additionally, Prichystalová et al. (2014) developed chitosan derivatives integrated with anthracene for medical applications, showing high antibacterial activity against Escherichia coli (Prichystalová et al., 2014).

properties

Product Name

N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

Molecular Formula

C16H14N4O

Molecular Weight

278.32

IUPAC Name

N-Hydroxy-2-(anthracene-2-yl-methylene)-hydrazinecarboximidamide

InChI

InChI=1S/C16H14N4O/c17-16(20-21)19-18-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10,21H,(H3,17,19,20)/b18-10+

InChI Key

XZZXCJCUEVWEJO-VCHYOVAHSA-N

SMILES

N=C(N/N=C/C1=CC=C2C=C3C=CC=CC3=CC2=C1)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABNM13;  ABNM 13;  ABNM-13

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 2
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 3
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 4
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 5
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 6
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.